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Compound of Interest

Compound Name: 4-Acetylbiphenyl!

Cat. No.: B160227

This guide provides a comprehensive overview of the spectroscopic data for 4-Acetylbiphenyl,
tailored for researchers, scientists, and professionals in drug development. The document
presents quantitative data in structured tables, details experimental protocols, and includes a
workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-Acetylbiphenyl.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR spectra of 4-Acetylbiphenyl were acquired in deuterated chloroform
(CDCIs).

Table 1: *H NMR Spectroscopic Data of 4-Acetylbiphenyl (400 MHz, CDCls)[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

8.02 d 8.0 2H Ar-H
7.67 d 8.0 2H Ar-H
7.62 d 8.0 2H Ar-H
7.46 t 8.0 2H Ar-H
7.39 t 8.0 1H Ar-H
2.63 S - 3H -CHs

s = singlet, d = doublet, t = triplet

Table 2: 13C NMR Spectroscopic Data of 4-Acetylbiphenyl (100 MHz, CDCI3)[1]
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Chemical Shift (8) ppm Assignment
197.8 C=0
145.8 Ar-C
139.0 Ar-C
136.8 Ar-C
133.8 Ar-C
131.2 Ar-CH
130.3 Ar-CH
128.4 Ar-CH
128.3 Ar-CH
126.9 Ar-CH
126.3 Ar-CH
125.5 Ar-CH
125.3 Ar-CH
26.6 -CHs

1.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data of 4-Acetylbiphenyl (KBr Pellet)[1]
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Wavenumber (cm~?) Assignment

3087, 3062, 3030 C-H stretching (aromatic)

2935, 2870 C-H stretching (aliphatic)

1694, 1632 C=0 stretching (ketone)

1602, 1579, 1488 C=C stretching (aromatic)

1370, 1277 C-H bending

811, 749, 692 C-H out-of-plane bending (aromatic)

1.3. Mass Spectrometry (MS)
The mass spectrum was acquired using Electron lonization (EI) at 70 eV.[2][3]

Table 4: Mass Spectrometry Data of 4-Acetylbiphenyl (El, 70 eV)

m/z Relative Intensity (%) Assignment
196 59.9 [M]*

181 100.0 [M-CHs]*

153 35.5 [M-COCHs]*
152 36.4 [C12Hs]*

76 11.4 [CeHa]*

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.
2.1. NMR Spectroscopy

o Sample Preparation: 5-10 mg of 4-Acetylbiphenyl was dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.
The solution was filtered through a glass wool plug into a 5 mm NMR tube.
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e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e 1H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.
Spectral Width: -2 to 12 ppm.

Acquisition Time: Approximately 3-4 seconds.
Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans.

Processing: Fourier transformation was applied to the free induction decay (FID) with a
line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical
shifts were referenced to the TMS signal at 0.00 ppm.

e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled single-pulse sequence.

2.2.

Spectral Width: 0 to 220 ppm.

Acquisition Time: Approximately 1-2 seconds.
Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 scans.

Processing: Fourier transformation was applied to the FID with a line broadening of 1-2
Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to
the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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[e]

Approximately 1-2 mg of 4-Acetylbiphenyl and 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) were combined in an agate mortar.

[e]

The mixture was thoroughly ground to a fine, homogeneous powder.

o

The powder was transferred to a pellet-forming die.

[¢]

The die was placed in a hydraulic press and a pressure of 8-10 tons was applied for
several minutes to form a transparent or translucent pellet.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.

e Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[e]

Number of Scans: 16-32 scans.

[e]

(¢]

Background: A background spectrum of a pure KBr pellet was recorded prior to the sample
measurement. The sample spectrum was ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or gas chromatography (GC) inlet. The sample was volatilized by heating.

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source was
used.

e Acquisition (Electron lonization - El):

lonization Method: Electron lonization.

[¢]

[¢]

Electron Energy: 70 eV.

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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o Scan Range: m/z 40-500.

o lon Source Temperature: 150-250 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acetylbiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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